molecular formula C10H13BrN2O2 B11779462 Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B11779462
M. Wt: 273.13 g/mol
InChI Key: WVWWQRHFTHPWAV-UHFFFAOYSA-N
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Description

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, a bromine atom, and a methyl group attached to the imidazole ring. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

The synthesis of Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the allyl group play crucial roles in binding to active sites and modulating the activity of target proteins. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of normal biochemical pathways .

Comparison with Similar Compounds

Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

ethyl 2-bromo-5-methyl-1-prop-2-enylimidazole-4-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3

InChI Key

WVWWQRHFTHPWAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)Br)CC=C)C

Origin of Product

United States

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